(5E)-3-cyclohexyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-cyclohexyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-cyclohexyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include the reaction of a cyclohexylamine derivative with a benzothiazole derivative in the presence of a thioamide. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-cyclohexyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, including temperature, pressure, and solvent choice, to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-cyclohexyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-3-cyclohexyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinones and benzothiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct properties and activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H18N2OS3 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5E)-3-cyclohexyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N2OS3/c1-18-12-9-5-6-10-13(12)22-16(18)14-15(20)19(17(21)23-14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3/b16-14+ |
InChI Key |
DSOSXGYTLASZAR-JQIJEIRASA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)C4CCCCC4 |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)C4CCCCC4 |
Origin of Product |
United States |
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